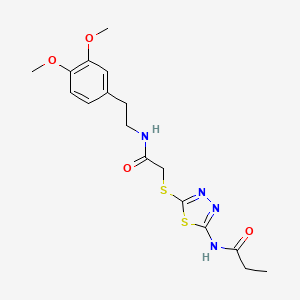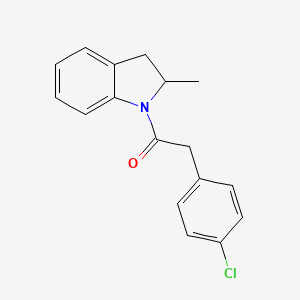![molecular formula C20H18F2N6O2 B4538594 7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4538594.png)
7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a difluoromethyl group, a dimethylpyrazolyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the dimethylpyrazolyl group: This step involves the use of coupling reactions, such as Suzuki or Stille coupling, to introduce the pyrazolyl moiety.
Incorporation of the methoxyphenyl group: This is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are frequently employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological targets.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(METHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 7-(CHLOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(difluoromethyl)-N-(1,5-dimethylpyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O2/c1-11-16(10-23-27(11)2)26-20(29)14-9-24-28-17(18(21)22)8-15(25-19(14)28)12-4-6-13(30-3)7-5-12/h4-10,18H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSMMYJUGMOWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538513.png)
![N-(4-BUTYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4538517.png)

![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B4538539.png)
![4-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4538546.png)
![3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B4538558.png)
![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B4538574.png)
![2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B4538578.png)

![methyl 5-[2-(allyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4538592.png)

![N-(4-METHYL-2-PYRIDYL)-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4538610.png)

